Barium antimonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barium antimonate is a compound composed of barium and antimony ions . It was first mentioned by L. HEFFTER, who obtained this compound in crystalline form by keeping the amorphous precipitate, formed when hot solutions of barium chloride and sodium antimonate are mixed, during a long time in contact with the mother-liquor at a temperature below 0° .

Synthesis Analysis

Barium antimonate can be synthesized via high-temperature solid-state reactions . Single crystals of the title compounds are prepared from melts of Ba and Sb2O3 at 800 °C .Chemical Reactions Analysis

Barium reacts quickly with oxygen in air, and with most non-metals . A soluble carbonate such as ammonium carbonate reacts with Ba2+ to precipitate white barium carbonate . Antimony is brittle and silvery. Not very active, but reacts with oxygen, sulfur and chlorine at high temperatures .Physical And Chemical Properties Analysis

Barium is a soft, silvery metal that rapidly tarnishes in air and reacts with water . Antimony is brittle and silvery. Not very active, but reacts with oxygen, sulfur and chlorine at high temperatures .科学的研究の応用

Barium sulfate (BaSO4), a form closely related to Barium antimonate, has been studied for its antimicrobial properties. Incorporating nano-barium sulfate into materials like pellethane enhances antimicrobial properties against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests potential applications in clinical settings to reduce hospital-acquired infections (Aninwene et al., 2013).

Barium antimonate additives in barium titanate dielectric bodies affect the dielectric properties. Additions of various antimonates to barium titanate can significantly alter the Curie peak and dielectric constants, indicating applications in the development of materials with specific dielectric properties (Coffeen, 1956).

Nanocrystalline Ba2DySbO6, a barium dysprosium antimonate, has been synthesized and characterized for its dielectric properties. It exhibits a complex cubic perovskite crystalline structure and significant potential for applications in the field of materials science, especially in dielectrics (Vijayakumar et al., 2009).

Barium titanate nanoparticles, closely related to barium antimonate, have been evaluated for antimicrobial and antibiofilm activities. Their efficacy against human pathogenic bacteria and potential as antimicrobial agents in various applications have been demonstrated (Shah et al., 2018).

Barium antimonate has been studied as an opacifier in various types of enamels. Its effectiveness in opacifying power and improving acid resistance in enamels suggests applications in the manufacturing of coatings and paints (Coffeen, 1949).

The health impacts of barium, including barium antimonate, have been reviewed with a focus on its bioaccumulation and potential health effects. This research is critical for understanding the safety and environmental impact of barium-containing compounds (Kravchenko et al., 2014).

Barium's unique bacteriostatic action, specifically in certain Pseudomonas species, has been identified. This finding is significant for microbiological research and could aid in the development of new antibacterial strategies (Sivolodskii, 1992).

Barium oxoantimonates have been synthesized and studied for their crystal structures, indicating potential applications in materials science and crystallography (Emmerling et al., 2004).

The incorporation of barium ions into biomaterials has been explored, examining both the benefits and risks. This research is significant for the development of new materials in biomedical applications (Kovrlija et al., 2021).

作用機序

Barium sulfate is a heavy metal with a high atomic number (Z=56) and a K shell binding energy (K-edge of 37.4 keV) very close to that of most diagnostic x-ray beams. Due to these characteristics, barium is an ideal medium for the absorption of x-rays . The reduction of antimony from its pentavalent to its trivalent form is the principal mechanism behind the action of antimonials against leishmaniasis .

Safety and Hazards

将来の方向性

The potential health effects of barium exposure are largely based on animal studies, while epidemiological data for humans, specifically for chronic low-level exposures, are sparse. The reported health effects include cardiovascular and kidney diseases, metabolic, neurological, and mental disorders . Future research is needed to develop an understanding of barium bioaccumulation in order to mitigate its potential health impacts in various exposed populations .

特性

IUPAC Name |

barium(2+);distiborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.8O.2Sb/q3*+2;;;6*-1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBHWFYKVOBYRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

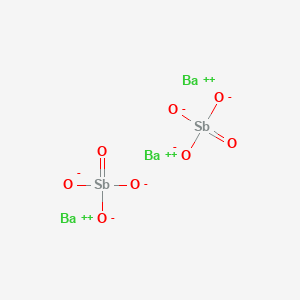

[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3O8Sb2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596375 |

Source

|

| Record name | Barium stiborate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium antimonate | |

CAS RN |

15600-59-6 |

Source

|

| Record name | Barium stiborate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)